molecular formula C7H8N2O2 B1315563 Ethyl pyrimidine-4-carboxylate CAS No. 62846-82-6

Ethyl pyrimidine-4-carboxylate

Cat. No. B1315563
CAS RN: 62846-82-6
M. Wt: 152.15 g/mol
InChI Key: DWRWSNAREGLUHZ-UHFFFAOYSA-N
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Description

“Ethyl pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is used in various applications in scientific research .


Synthesis Analysis

The synthesis of “Ethyl pyrimidine-4-carboxylate” has been discussed in several studies . For instance, one study described the synthesis of these derivatives and their biological activities . Another study discussed the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .


Molecular Structure Analysis

The molecular structure of “Ethyl pyrimidine-4-carboxylate” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 152.15 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “Ethyl pyrimidine-4-carboxylate” have been studied in various contexts . For example, one study discussed the reaction of the compound with amino phenyl urea and thiourea derivatives .


Physical And Chemical Properties Analysis

“Ethyl pyrimidine-4-carboxylate” is a solid substance under normal conditions . It is stable under normal conditions and incompatible with strong oxidizing agents .

Scientific Research Applications

  • Anti-inflammatory Research

    • Pyrimidines, including Ethyl pyrimidine-4-carboxylate, have been studied for their anti-inflammatory effects .
    • They are found to inhibit the expression and activities of certain vital inflammatory mediators .
    • The exact methods of application or experimental procedures vary depending on the specific study, but generally involve in vitro and in vivo testing .
    • Many pyrimidines have shown potent anti-inflammatory effects .
  • Antiviral Research

    • Pyrimidine derivatives have been proven to have antiviral activity .
    • The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds .
    • The methods of application typically involve synthesizing the compounds and testing their efficacy against various viruses .
    • The outcomes of these studies have shown promising results in the development of new antiviral drugs .
  • Antibacterial Research

    • Pyrimidines are known to have antibacterial properties .
    • Novel pyrimidine derivatives with glycoside scaffolds have been synthesized and evaluated for their antibacterial activities against Xanthomonas oryzae pv. oryzae and Xanthomonas citri subsp. citri .
    • The methods of application involve in vitro testing of the synthesized compounds against the bacteria .
    • Some of the synthesized compounds showed significant antibacterial activity .
  • Antifungal Research

    • Pyrimidines have been studied for their antifungal properties .
    • Novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their antifungal activity against Phytophthora infestans, Gibberella zeae, Botryosphaeria dothidea, Phompsis sp., Thanatephorus cucumeris .
    • The methods of application involve in vitro testing of the synthesized compounds against the fungi .
    • Some of the synthesized compounds showed significant antifungal activity .
  • Antituberculosis Research

    • Pyrimidines have been studied for their antituberculosis properties .
    • Imidazo[1,2-a]pyridine analogues, which are key structural fragments of antituberculosis agents, have been synthesized and evaluated for their antituberculosis activity .
    • The methods of application involve in vitro testing of the synthesized compounds against Mycobacterium tuberculosis .
    • Some of the synthesized compounds showed significant antituberculosis activity .
  • Antioxidant Research

    • Pyrimidines have been studied for their antioxidant properties .
    • The methods of application typically involve in vitro testing of the synthesized compounds for their antioxidant activity .
    • The outcomes of these studies have shown promising results in the development of new antioxidant drugs .
  • Neuroprotective and Anti-neuroinflammatory Research

    • Pyrimidines, including Ethyl pyrimidine-4-carboxylate, have been studied for their neuroprotective and anti-neuroinflammatory effects .
    • A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized .
    • The methods of application involve cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • Antiviral Compounds Synthesis

    • The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds .
    • The methods of application typically involve synthesizing the compounds and testing their efficacy against various viruses .
    • The process has several advantages, including good yields, ease of operation, environmental benignness, relatively short reaction times, and the possibility to use a wide range of substrates .
  • Anti-inflammatory and Analgesic Activities Research

    • Certain indole derivatives, which may include Ethyl pyrimidine-4-carboxylate, showed anti-inflammatory and analgesic activities along with ulcerogenic index .
    • The methods of application typically involve in vitro testing of the synthesized compounds for their anti-inflammatory and analgesic activities .
    • The outcomes of these studies have shown promising results in the development of new anti-inflammatory and analgesic drugs .
  • Neuroprotective and Anti-neuroinflammatory Research

    • Pyrimidines, including Ethyl pyrimidine-4-carboxylate, have been studied for their neuroprotective and anti-neuroinflammatory effects .
    • A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized .
    • The methods of application involve cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • Antiviral Compounds Synthesis

    • The Dimroth rearrangement in the synthesis of condensed pyrimidines has been used to create structural analogs of antiviral compounds .
    • The methods of application typically involve synthesizing the compounds and testing their efficacy against various viruses .
    • The process has several advantages, including good yields, ease of operation, environmental benignness, relatively short reaction times, and the possibility to use a wide range of substrates .
  • Anti-inflammatory and Analgesic Activities Research

    • Certain indole derivatives, which may include Ethyl pyrimidine-4-carboxylate, showed anti-inflammatory and analgesic activities along with ulcerogenic index .
    • The methods of application typically involve in vitro testing of the synthesized compounds for their anti-inflammatory and analgesic activities .
    • The outcomes of these studies have shown promising results in the development of new anti-inflammatory and analgesic drugs .

Safety And Hazards

“Ethyl pyrimidine-4-carboxylate” can cause skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling the compound .

Future Directions

The future directions for “Ethyl pyrimidine-4-carboxylate” research could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more studies are needed to fully understand its mechanism of action and its potential applications in medicinal chemistry .

properties

IUPAC Name

ethyl pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-5-9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRWSNAREGLUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545651
Record name Ethyl pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl pyrimidine-4-carboxylate

CAS RN

62846-82-6
Record name Ethyl pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl Pyrimidine-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triethylamine (48.03 g, 0.475 mmol) was added to a solution of ethyl 2,6-dichloropyrimidine-4-carboxylate (intermediate 4, 38.60 g, 0.175 mmol) in tetrahydrofuran (700 ml). The solution was added with Palladium-carbon (5%), and stirred under a hydrogen atmosphere for 6 hours. The solid in the reaction system was removed by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give ethyl pyrimidine-4-carboxylate (intermediate 5, 23.06 g, 87%).
Quantity
48.03 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of sodium ethoxide (0.9 g. .039 g. atom of sodium in 75 ml. of ethanol) was added 6.24 g. (0.03 mole) of diethyl malonate. The ethanol was removed in a rotary evaporator. To the residue was added 100 ml. of dimethyl formamide followed by 3.3 g. (0.013 mole) of 7-methylthio-1-isopropyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione. The reaction mixture was heated under reflux for 1 hour, cooled in ice and poured into 400 ml. of water. The solution was acidified with conc. hydrochloric acid and the resulting product was collected by suction filtration. Recrystallization from ethanol gave 2 g. of product--m.p. 138°-140° C.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0.013 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Triethylamine (48.03 g, 0.475 mmol) was added to a solution of ethyl 2,6-dichloropyrimidine-4-carboxylate (38.60 g, 0.175 mmol) in tetrahydrofuran (700 ml). 5% Palladium-carbon was added and the mixture was stirred under a hydrogen atmosphere for 6 hrs. The solid in the reaction system was removed by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give ethyl pyrimidine-4-carboxylate (23.06 g, 87%).
Quantity
48.03 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl pyrimidine-4-carboxylate
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Ethyl pyrimidine-4-carboxylate
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Ethyl pyrimidine-4-carboxylate
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Ethyl pyrimidine-4-carboxylate

Citations

For This Compound
8
Citations
FA Rosa, P Machado, GF Fiss, PS Vargas… - …, 2008 - thieme-connect.com
… A mixture of ethyl pyrimidine-4-carboxylate 4 or 6 (1 mmol) and hydrazine monohydrate (0.06 g, 1.2 mmol) was stirred under rt (or under reflux for 7h) in anhyd EtOH (20 mL) for 2 h. …
Number of citations: 21 www.thieme-connect.com
OO Stepaniuk, TV Rudenko, BV Vashchenko… - Tetrahedron, 2019 - Elsevier
Two protocols for synthesis of series of low-molecular-weight di- and tri-substituted pyrimidines bearing a functional group at the 4th position, which rely on a base-mediated …
Number of citations: 10 www.sciencedirect.com
MG Assy, HY Moustafa - Phosphorus, Sulfur, and Silicon and the …, 1995 - Taylor & Francis
… Aminolysis of thioamide 5 using aniline yielded ethyl pyrimidine-4carboxylate 6 and 4-acetyl-pyrimidine 2. Aroyl isothiocyanate was reacted with cyanothioacetamide to yield …
Number of citations: 4 www.tandfonline.com
S Rodriguez-Jimenez, AS Barltrop, NG White… - Inorganic …, 2018 - ACS Publications
… 80% Hydrazine hydrate (4 mL, 4.1 g, 80 mmol) was added to a solution of ethyl pyrimidine-4-carboxylate (1.9 g, 10 mmol) in ethanol (7 mL). This mixture was refluxed for 3 h behind …
Number of citations: 32 pubs.acs.org
P Li, P MgCl, B Li, B CuLiI - thieme-connect.com
… Pyrimido[4,5-d]pyridazin-8(7H)-ones 9; General Procedure:[6] A mixture of the ethyl pyrimidine-4-carboxylate (1 mmol) and hydrazine monohydrate (0.06g, 1.2mmol) was stirred at rt [or …
Number of citations: 0 www.thieme-connect.com
J Sturala, S Bohacova, J Chudoba… - The Journal of …, 2015 - ACS Publications
… Prepared according to general procedure 1 from ethyl pyrimidine-4-carboxylate (16f) (230 mg, 1.512 mmol) and methyl trifluoromethanesulfonate (273 mg, 1.663 mmol) in dry …
Number of citations: 51 pubs.acs.org
M Jiang, A Amedi, MCW Huizenga… - Discovery of … - scholarlypublications …
… using (±)(3-chloro4-(methylsulfinyl) phenyl)(trans-4-(3-chlorophenyl)-2, 3dimethylpiperazin-1-yl) methanone (30)(50 mg, 0.12 mmol, 1 eq.) and ethyl pyrimidine-4-carboxylate (179 mg, …
白川研蔵, 伴彰一, 米田雅彦 - YAKUGAKU ZASSHI, 1953 - jstage.jst.go.jp
Several kinds of pyrimidylhydrazines and their derivatives, and pyrimidine-carboxylic acid hydrazides were prepared and their growth inhibition, in vitro, of H37 Rv strain of tubercle …
Number of citations: 4 www.jstage.jst.go.jp

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